5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester
CAS No.: 2121511-88-2
Cat. No.: VC11482660
Molecular Formula: C13H19BBrNO4
Molecular Weight: 344
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121511-88-2 |
|---|---|
| Molecular Formula | C13H19BBrNO4 |
| Molecular Weight | 344 |
| IUPAC Name | 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Br |
Introduction
5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is a boronic ester compound, specifically a derivative of boronic acid, which is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its molecular formula, C13H19BBrNO4, and its CAS number is 2121511-88-2 .
Safety Information:
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GHS Pictograms: Warning
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Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
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Precautionary Statements: P261 (avoid breathing dust), P305 (wash thoroughly after handling), P351 (rinse cautiously with water for several minutes), P338 (if irritation persists, seek medical attention)
Synthesis and Applications
Boronic esters like 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester are crucial in organic synthesis due to their stability and ease of handling compared to free boronic acids. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates in the presence of a palladium catalyst .
Applications:
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Cross-Coupling Reactions: These compounds are essential for forming complex molecules, particularly in pharmaceutical and materials science applications.
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Pharmaceutical Research: Boronic acids and their derivatives have shown potential in medicinal chemistry, including anticancer, antibacterial, and antiviral activities .
Comparison with Similar Compounds
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